molecular formula C10H15N3O3S B11801485 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid

Cat. No.: B11801485
M. Wt: 257.31 g/mol
InChI Key: FLWUVAODKVUWCJ-UHFFFAOYSA-N
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Description

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid is a complex organic compound that features a piperidine ring, a thiadiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid typically involves multiple steps, starting with the preparation of the piperidine and thiadiazole intermediates. The piperidine ring can be synthesized through a series of cyclization reactions, while the thiadiazole ring is often formed via a cyclization reaction involving a thioamide and a diazonium salt. The final step involves the coupling of these intermediates with acetic acid under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques would also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiadiazole ring can bind to enzymes involved in oxidative stress pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpiperidin-4-yl)acetic acid: Similar in structure but lacks the thiadiazole ring.

    4-Methylpiperidin-1-yl)acetic acid: Similar piperidine structure but different functional groups.

Uniqueness

The presence of both the piperidine and thiadiazole rings in 2-((4-(4-Methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl)oxy)acetic acid makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

2-[[4-(4-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-yl]oxy]acetic acid

InChI

InChI=1S/C10H15N3O3S/c1-7-2-4-13(5-3-7)9-10(12-17-11-9)16-6-8(14)15/h7H,2-6H2,1H3,(H,14,15)

InChI Key

FLWUVAODKVUWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NSN=C2OCC(=O)O

Origin of Product

United States

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